Antileishmanial Activity: Ludaconitine Exhibits 1.56-Fold Greater Potency Than Chasmaconitine Against Leishmania major in Vitro
In a direct head-to-head in vitro antileishmanial assay against Leishmania major promastigotes, ludaconitine demonstrated an IC50 value of 36.10 ± 3.4 μg/mL, which is 1.56-fold more potent than its co-isolated analog chasmaconitine (IC50 = 56.30 ± 2.1 μg/mL) and substantially more effective than indaconitine, which showed minimal activity (IC50 > 100 μg/mL) [1], [2]. This assay was conducted on compounds isolated from Aconitum spicatum tubers, providing direct intra-study comparability.
| Evidence Dimension | In vitro antileishmanial potency (IC50) against Leishmania major promastigotes |
|---|---|
| Target Compound Data | 36.10 ± 3.4 μg/mL |
| Comparator Or Baseline | Chasmaconitine: 56.30 ± 2.1 μg/mL; Indaconitine: >100 μg/mL |
| Quantified Difference | Ludaconitine is 1.56-fold more potent than chasmaconitine and >2.77-fold more potent than indaconitine |
| Conditions | In vitro assay against L. major promastigotes; compounds isolated from Aconitum spicatum tubers |
Why This Matters
In antileishmanial drug discovery campaigns, even modest potency differences among natural product leads can determine prioritization for follow-up studies and derivatization efforts.
- [1] Shyaula SL, Tamang T, Ghouri N, Adhikari A, Marasini S, Bajracharya GB, Manandhar MD, Choudhary MI. Antileishmanial diterpenoid alkaloids from Aconitum spicatum (Bruhl) Stapf. Natural Product Research. 2016;30(22):2590-2593. View Source
- [2] Shyaula SL, et al. Antileishmanial diterpenoid alkaloids from Aconitum spicatum (Bruhl) Stapf. Natural Product Research. 2016;30(22):2590-2593. Compounds 3 and 2 showed IC50 = 36.10 ± 3.4 and 56.30 ± 2.1 μg/mL respectively. Compound 1 was less effective (IC50 > 100 μg/mL). View Source
